molecular formula C11H13NO3 B138498 Methyl 3-acetamido-4-methylbenzoate CAS No. 127506-01-8

Methyl 3-acetamido-4-methylbenzoate

Cat. No. B138498
M. Wt: 207.23 g/mol
InChI Key: ZJJPSYCLPBWKBW-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-methylbenzoate is a compound that is closely related to various benzoate derivatives, which are often studied for their chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and behaviors of Methyl 3-acetamido-4-methylbenzoate.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an acid chloride with an amine, alcohol, or other nucleophiles. For example, the synthesis of 3-acetoxy-2-methylbenzoic anhydride (AMA) is achieved by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods suggest that Methyl 3-acetamido-4-methylbenzoate could be synthesized through a similar acylation reaction involving the corresponding acid chloride and an amine.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction. For instance, the structure of 2-acetamidobenzoic acid was characterized by X-ray diffraction, revealing that all non-hydrogen atoms lie in a plane . The crystal structure of methyl 4-isonicotinamidobenzoate monohydrate shows that the molecule is relatively planar . These findings suggest that Methyl 3-acetamido-4-methylbenzoate may also exhibit a planar structure, which could be confirmed through similar crystallographic studies.

Chemical Reactions Analysis

The related compounds exhibit various reactivities. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one is used as a versatile synthon for protecting monosubstituted acetamidines and is stable under a variety of conditions, yet can be deprotected under mild reduction . This indicates that Methyl 3-acetamido-4-methylbenzoate might also be used in synthetic sequences and could exhibit stability under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques and computational methods. The spectroscopic characterization of AMA includes IR, 1H NMR, and 13C NMR studies . Computational calculations, such as Density Functional Theory (DFT), are used to predict the vibrational frequencies and electronic properties of molecules like methyl 4-hydroxybenzoate . These techniques could be applied to Methyl 3-acetamido-4-methylbenzoate to determine its physical and chemical properties, including hydrogen bonding potential, as indicated by the extensive intermolecular hydrogen bonding in the crystal structure of methyl 4-hydroxybenzoate .

Scientific Research Applications

Antiparasitic Applications

Methyl 3-acetamido-4-methylbenzoate and its derivatives have shown significant potential in antiparasitic applications. Research on similar compounds, such as 4-amino-2-ethoxybenzoic acid and its derivatives, has demonstrated notable anticoccidial activity. These compounds, particularly the 2-substituted PABAs with 2-alkoxy, alkythio, and alkylamino groups, have exhibited promising results against coccidiosis, a significant parasitic disease in poultry (Rogers et al., 1964).

Solubility Research

The solubility of compounds similar to methyl 3-acetamido-4-methylbenzoate, like 4-methylbenzoic acid, has been extensively studied. These studies have measured the solubility of such compounds in various solvents across different temperatures, providing crucial insights for pharmaceutical and chemical applications (Li et al., 2001).

Synthesis and Chemical Transformations

There is significant research focusing on the synthesis and transformation of compounds related to methyl 3-acetamido-4-methylbenzoate. These studies involve the preparation of key intermediates and derivatives for various chemical and pharmaceutical purposes. For instance, the synthesis of 3,4-Dihydro-2,6-dimethyl-4-oxoquinazoline, a potent thymidylate synthase inhibitor, involves the use of related compounds as intermediates (Chen et al., 2004).

Future Directions

The future directions of research on Methyl 3-acetamido-4-methylbenzoate could involve further studies on its synthesis and potential applications, such as its role in developing inhibitors for protein tyrosine phosphatase 1B . Additionally, its physical and chemical properties could be explored in more detail.

properties

IUPAC Name

methyl 3-acetamido-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-5-9(11(14)15-3)6-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJPSYCLPBWKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetamido-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Jones, CJ Moody - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… hydride (0.55 g, 14.5 mmol) was added to a solution of methyl 3acetamido-4-methylbenzoate (5) (1.5 g, 7.25 mmol) in dry THF (20 ml), the mixture being kept at 0C throughout addition. …
Number of citations: 33 pubs.rsc.org

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